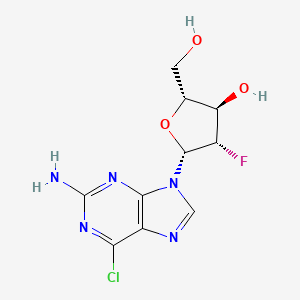
(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C10H11ClFN5O3 and its molecular weight is 303.678. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a nucleoside analogue with potential therapeutic applications. Its structure suggests it may exhibit significant biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of nucleoside analogues characterized by a purine base and a modified sugar moiety. Its molecular formula is C13H14ClN5O3F, with a molecular weight of 329.73 g/mol. The specific stereochemistry at the tetrahydrofuran ring contributes to its biological properties.
Antiviral Activity
Research indicates that nucleoside analogues can inhibit viral replication by mimicking natural nucleosides. A study highlighted the effectiveness of similar compounds in inhibiting viral polymerases, which are crucial for viral RNA synthesis. The purine base in this compound may enhance its binding affinity to viral enzymes, thereby exhibiting antiviral properties .
Antitumor Activity
The compound's structural similarity to naturally occurring nucleosides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Preliminary studies have shown that related nucleoside analogues possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar antitumor activity .
The proposed mechanism involves the incorporation of the analogue into viral or cellular RNA/DNA, leading to premature chain termination during replication. This mechanism has been observed in other purine-based nucleoside analogues and is supported by findings from pharmacological studies .
Case Studies and Research Findings
Comparative Analysis with Other Nucleoside Analogues
The following table compares the biological activities of selected nucleoside analogues:
| Compound | Antiviral Activity | Antitumor Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | Moderate | Chain termination during replication |
| Acyclovir | High | Low | Inhibition of viral DNA polymerase |
| Ribavirin | High | Moderate | Inhibition of RNA synthesis |
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKIKLWIYKESC-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(N=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














